N-(4-chlorophenyl)-4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chlorophenyl)-4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide, also known as CPTH6, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. CPTH6 was first synthesized in 2007 by researchers at the University of Michigan and has since been studied extensively for its mechanism of action and potential uses in various fields of research.
Scientific Research Applications
Anticancer Applications
The design and synthesis of benzamide derivatives, including thiazolyl benzamides, have been investigated for their anticancer properties. These compounds have been evaluated against multiple cancer cell lines, including breast, lung, colon, and ovarian cancer cells. For instance, a series of substituted benzamides exhibited moderate to excellent anticancer activity, with some derivatives showing higher activities than the reference drug etoposide (Ravinaik et al., 2021). Additionally, indapamide derivatives have been synthesized and demonstrated significant proapoptotic activity on melanoma cell lines, indicating their potential as anticancer agents (Yılmaz et al., 2015).
Antifungal and Antimicrobial Applications
The synthesis and evaluation of thiazole derivatives for their antifungal activity have been conducted, with some compounds showing low to moderate activity against fungal strains (Saeed et al., 2008). Similarly, antimicrobial properties of thiazole and benzamide derivatives have been explored, showing significant activity against various bacterial and fungal species. For example, thiazole derivatives were synthesized and confirmed to possess antimicrobial activity, with certain compounds showing more potency than reference drugs (Bikobo et al., 2017).
Antitubercular Applications
The investigation into the antitubercular efficacy of benzamide derivatives has led to the identification of compounds with promising activity against Mycobacterium tuberculosis. For instance, N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives were synthesized and showed significant activity, with specific derivatives exhibiting minimal inhibitory concentrations indicative of strong antitubercular potential (Nayak et al., 2016).
properties
IUPAC Name |
N-(4-chlorophenyl)-4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl3N2OS/c23-16-6-8-17(9-7-16)26-21(28)13-1-3-14(4-2-13)22-27-20(12-29-22)15-5-10-18(24)19(25)11-15/h1-12H,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBXAIRGXJBDHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)C(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.